molecular formula C5H2Br2O2 B8629408 (5Z)-4-bromo-5-(bromomethylidene)furan-2-one

(5Z)-4-bromo-5-(bromomethylidene)furan-2-one

Cat. No.: B8629408
M. Wt: 253.88 g/mol
InChI Key: DPGLBHQUHFJRJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-4-bromo-5-(bromomethylidene)furan-2-one is a chemical compound known for its significant biological activities, particularly in inhibiting biofilm formation and quorum sensing in bacteria

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-4-bromo-5-(bromomethylidene)furan-2-one typically involves starting from commercially available maleic anhydrides. The key steps in the synthesis include a debrominative decarboxylation or a bromodecarboxylation reaction . These reactions are crucial for introducing the bromomethylene group into the furanone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of commercially available starting materials and well-established reaction conditions facilitates the potential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-4-bromo-5-(bromomethylidene)furan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong bases, nucleophiles, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation or reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

(5Z)-4-bromo-5-(bromomethylidene)furan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5Z)-4-bromo-5-(bromomethylidene)furan-2-one involves its interaction with bacterial cells. It inhibits quorum sensing, a process by which bacteria communicate and coordinate their behavior. By disrupting this communication, the compound prevents biofilm formation and enhances the susceptibility of bacteria to antibiotics . The exact molecular targets and pathways involved in these effects are still under investigation, but the compound’s ability to interfere with bacterial signaling is well-documented.

Comparison with Similar Compounds

(5Z)-4-bromo-5-(bromomethylidene)furan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of bromine atoms and the furanone ring, which confer its distinctive chemical reactivity and biological activity.

Properties

Molecular Formula

C5H2Br2O2

Molecular Weight

253.88 g/mol

IUPAC Name

4-bromo-5-(bromomethylidene)furan-2-one

InChI

InChI=1S/C5H2Br2O2/c6-2-4-3(7)1-5(8)9-4/h1-2H

InChI Key

DPGLBHQUHFJRJS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CBr)OC1=O)Br

Origin of Product

United States

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